molecular formula C19H16N2O B4562720 N-(Diphenylmethyl)-4-pyridinecarboxamide CAS No. 26863-95-6

N-(Diphenylmethyl)-4-pyridinecarboxamide

Cat. No.: B4562720
CAS No.: 26863-95-6
M. Wt: 288.3 g/mol
InChI Key: GBZKRGRJAGTFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Diphenylmethyl)-4-pyridinecarboxamide is a triarylmethane derivative featuring a pyridinecarboxamide moiety linked to a diphenylmethyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity and planar aromaticity, which influence its applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-benzhydrylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(17-11-13-20-14-12-17)21-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZKRGRJAGTFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949653
Record name N-(Diphenylmethyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26863-95-6
Record name 4-Pyridinecarboxamide, N-(diphenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026863956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Diphenylmethyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylmethyl)-4-pyridinecarboxamide typically involves the reaction of 4-pyridinecarboxylic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then reacted with ammonia or an amine to form the carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylmethyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

N-(Diphenylmethyl)-4-pyridinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which N-(Diphenylmethyl)-4-pyridinecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Triarylmethane Family

Several triarylmethane derivatives share the diphenylmethyl core but differ in substituents on the aromatic rings or the amide-linked heterocycle. Key examples include:

Compound ID/Name Substituents/Modifications Melting Point (°C) Biological Activity (IC50/Selectivity) Application/Notes
T122 (N-[(2-Methoxyphenyl)diphenylmethyl]-1,3-thiazol-2-amine) 2-Methoxyphenyl, thiazol-2-amine 162.3 Cx50 inhibition: IC50 = 1.2 μM; >10× selectivity over other connexins Lens epithelial cell studies
T136 (N-[(2-Iodophenyl)diphenylmethyl]-1,3-thiazol-2-amine) 2-Iodophenyl, thiazol-2-amine 156.3 Cx50 inhibition: IC50 = 2.4 μM; similar selectivity Pharmacological tool for gap junction research
N-(3-Cyclopentyloxy-4-methyloxyphenyl)-4-pyridinecarboxamide Cyclopentyloxy, methyloxy groups Not reported Anti-inflammatory potential Medicinal chemistry (patented compound)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., iodine in T136) reduce potency compared to electron-donating groups (e.g., methoxy in T122). Bulkier groups enhance selectivity but may reduce solubility .

Pyridinecarboxamide Derivatives in Coordination Chemistry

Pyridinecarboxamides are widely used as ligands for metal complexes. Notable examples include:

  • N-[2,6-Bis(1-methylethyl)phenyl]-4-pyridinecarboxamide: Forms stable complexes with transition metals (e.g., Co, Cu), enabling catalytic applications such as hydroamination of aminoalkenes .
  • N-(4-Ethynylphenyl)-4-pyridinecarboxamide: Utilized in supramolecular assemblies via Sonogashira coupling, highlighting its role in materials science .

Comparison with N-(Diphenylmethyl)-4-pyridinecarboxamide :

  • The diphenylmethyl group in the target compound may sterically hinder metal coordination, limiting its utility in catalysis compared to less bulky analogs .

Pharmacologically Active Pyridinecarboxamides

  • 5-Chloro-2-[3-(ethylamino)propyl]-N-(tricyclo[3.3.1.1³,⁷]dec-1-ylmethyl)-4-pyridinecarboxamide: A P2X7 antagonist with anti-inflammatory properties, tested for rheumatoid arthritis .
  • N-tert-Butylisonicotinamide : A simpler analog (CAS 65321-30-4) with applications in drug intermediate synthesis .

Key Differences :

  • The diphenylmethyl group in the target compound likely enhances membrane permeability compared to tert-butyl or ethylamino substituents but may increase metabolic instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Diphenylmethyl)-4-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(Diphenylmethyl)-4-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.